![molecular formula C7H5BrN2O B12862683 6-Bromo-1H-benzo[d]imidazol-4-ol](/img/structure/B12862683.png)
6-Bromo-1H-benzo[d]imidazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-1H-benzo[d]imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position of the benzoimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-benzo[d]imidazol-4-ol typically involves the cyclization of appropriately substituted o-phenylenediamine with brominated carboxylic acids or their derivatives. One common method includes the reaction of 4-bromo-1,2-phenylenediamine with formic acid under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available brominated aromatic compounds. The process often includes bromination, cyclization, and purification steps to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the bromine atom or the imidazole ring.
Substitution: The bromine atom at the 6th position is reactive and can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms of the compound with modified bromine or imidazole ring.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-1H-benzo[d]imidazol-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-1H-benzo[d]imidazol-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes like cell division and apoptosis.
Comparison with Similar Compounds
1H-benzo[d]imidazol-4-ol: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
6-Chloro-1H-benzo[d]imidazol-4-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
2-Methyl-1H-benzo[d]imidazol-4-ol: Substitution at the 2nd position with a methyl group alters its chemical and biological properties.
Uniqueness: 6-Bromo-1H-benzo[d]imidazol-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its distinct biological activities compared to other benzoimidazole derivatives.
Properties
Molecular Formula |
C7H5BrN2O |
|---|---|
Molecular Weight |
213.03 g/mol |
IUPAC Name |
6-bromo-1H-benzimidazol-4-ol |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-5-7(6(11)2-4)10-3-9-5/h1-3,11H,(H,9,10) |
InChI Key |
WESAJHABHRVUPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


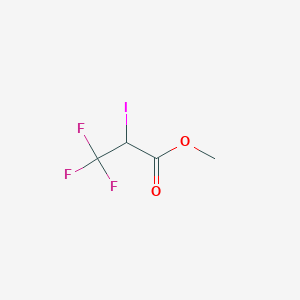
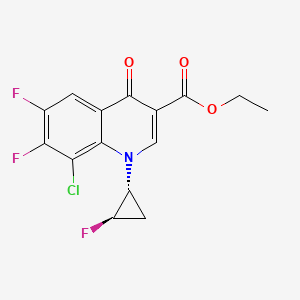

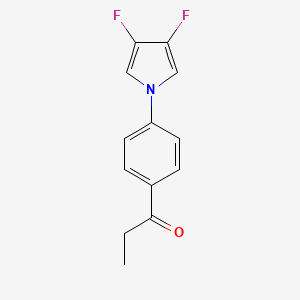
![3,4,6-Trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12862623.png)
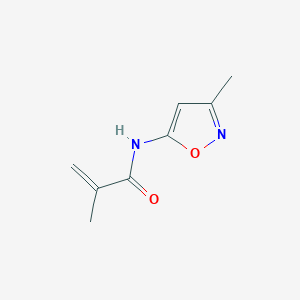
![2-Bromo-4-(methylthio)benzo[d]oxazole](/img/structure/B12862635.png)

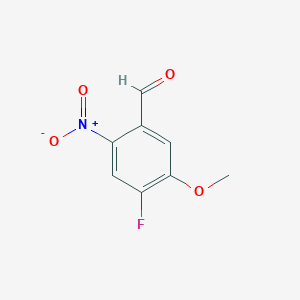

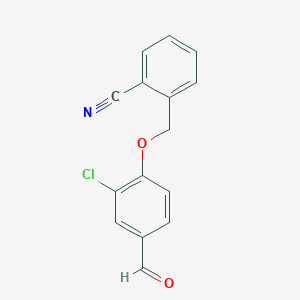

![Methyl (1R,2S,3S,4S,6R)-rel-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B12862678.png)
![2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole](/img/structure/B12862681.png)
